molecular formula C19H19FN4O4 B2597320 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid CAS No. 2379995-76-1

7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Cat. No.: B2597320
CAS No.: 2379995-76-1
M. Wt: 386.383
InChI Key: GXRQBUGNMUOWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its complex structure, which includes a quinoline core, a piperazine ring, and a cyanoacetyl group. It is known for its potent antibacterial properties, particularly against Gram-negative bacteria.

Properties

IUPAC Name

7-[4-(2-cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4/c1-2-22-11-13(19(27)28)18(26)12-9-14(20)16(10-15(12)22)23-5-7-24(8-6-23)17(25)3-4-21/h9-11H,2-3,5-8H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRQBUGNMUOWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CC#N)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid typically involves multiple steps:

    Formation of the Quinolone Core: The quinolone core is synthesized through a condensation reaction between an aniline derivative and ethyl acetoacetate, followed by cyclization.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution, where a suitable piperazine derivative reacts with the quinolone intermediate.

    Addition of the Cyanoacetyl Group: The final step involves the acylation of the piperazine nitrogen with cyanoacetic acid or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors for better control of reaction conditions, high-yield purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amino derivatives of the cyano group.

    Substitution: Various substituted quinolones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in medicinal chemistry research.

Biology

Biologically, this compound is studied for its antibacterial activity. It has shown efficacy against a range of bacterial strains, making it a candidate for developing new antibiotics.

Medicine

In medicine, the compound is explored for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

Industry

Industrially, the compound is used in the development of antibacterial coatings and materials. Its robust antibacterial properties make it suitable for applications in healthcare settings, such as surgical instruments and hospital surfaces.

Mechanism of Action

The antibacterial activity of 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the cessation of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents on the quinoline core.

    Norfloxacin: Similar to ciprofloxacin but with a different spectrum of activity and pharmacokinetic properties.

    Levofloxacin: A third-generation quinolone with enhanced activity against Gram-positive bacteria.

Uniqueness

7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is unique due to the presence of the cyanoacetyl group, which imparts distinct chemical properties and potentially enhances its antibacterial activity. This structural feature differentiates it from other quinolones and may contribute to its effectiveness against resistant bacterial strains.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.